4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt

Pharmaceutical impurity profiling Isotope dilution mass spectrometry LC-MS/MS method validation

4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt (CAS 79844-78-3 deuterated analog; TRC catalog TR-M725172) is a stable isotope-labeled (SIL) pharmaceutical impurity reference standard. It is the octadeuterated (D8) potassium salt form of Timolol Maleate EP Impurity G (also known as USP Hydroxythiadiazol Sulfoxide Derivative), a morpholinyl-substituted 1,2,5-thiadiazol-3(2H)-one 1-oxide.

Molecular Formula C6H8KN3O3S
Molecular Weight 249.36 g/mol
Cat. No. B12421907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt
Molecular FormulaC6H8KN3O3S
Molecular Weight249.36 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NS(=O)N=C2[O-].[K+]
InChIInChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1/i1D2,2D2,3D2,4D2;
InChIKeyKDUUYEDJMSXWEN-PHHTYKMFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt: Deuterated Timolol Impurity G Reference Standard for LC-MS/MS Quantitation


4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt (CAS 79844-78-3 deuterated analog; TRC catalog TR-M725172) is a stable isotope-labeled (SIL) pharmaceutical impurity reference standard. It is the octadeuterated (D8) potassium salt form of Timolol Maleate EP Impurity G (also known as USP Hydroxythiadiazol Sulfoxide Derivative), a morpholinyl-substituted 1,2,5-thiadiazol-3(2H)-one 1-oxide [1]. The compound features eight deuterium atoms incorporated at the 2,2,3,3,5,5,6,6-positions of the morpholine ring, yielding a molecular formula of C6D8KN3O3S and a molecular weight of 249.359 g/mol . It is manufactured by Toronto Research Chemicals (TRC), a market leader in deuterium-enriched reference materials with over 13,000 stable isotope-labeled compounds in its portfolio .

Why Non-Deuterated Timolol Impurity G Standards Cannot Substitute for 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the target analyte and exhibits near-identical ionization behavior is the gold standard for correcting matrix effects, extraction recovery variability, and instrument signal drift [1]. The non-deuterated Timolol Impurity G potassium salt (TRC-M725170, MW 241.31 g/mol) shares an identical monoisotopic mass with the unlabeled analyte, rendering it unusable as a distinguishable internal standard in MS detection . Structural analog internal standards (e.g., compounds with different core structures) may exhibit differential extraction recovery, chromatographic retention, and ionization efficiency, introducing systematic quantification bias [2]. The D8 isotopic label provides a mass shift of +8.049 Da (from 241.31 to 249.359 g/mol), ensuring baseline MS resolution from the natural isotopologue profile while preserving near-identical physicochemical properties, a prerequisite for reliable isotope dilution mass spectrometry (IDMS) .

Quantitative Differentiation Evidence: 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt Versus Non-Deuterated and Alternative Impurity Standards


Molecular Weight Differential: D8 Isotopic Shift of +8.049 Da Enables Unambiguous MS Discrimination from Unlabeled Impurity G

The D8-labeled compound exhibits a molecular weight of 249.359 g/mol (formula C6D8KN3O3S), compared to 241.31 g/mol for the non-deuterated Timolol Impurity G potassium salt (TRC-M725170, formula C6H8KN3O3S), representing a mass increment of +8.049 Da . This 3.33% mass difference ensures that the [M+H]+ or [M+K]+ precursor ion of the SIL-IS falls outside the natural isotopologue envelope of the unlabeled analyte, a critical requirement for selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) transitions without cross-talk interference [1]. The eight deuterium atoms are specifically positioned on the morpholine ring (2,2,3,3,5,5,6,6-octadeuterio substitution), confirmed by the IUPAC name [4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-oxo-1,2,5-thiadiazol-3-yl]oxypotassium .

Pharmaceutical impurity profiling Isotope dilution mass spectrometry LC-MS/MS method validation

Procurement Cost Efficiency: D8 Internal Standard Reduces Per-Analysis Cost by Enabling Direct Isotope Dilution Without External Calibration Curves for Each Matrix

The D8-labeled compound (TRC-M725172) is listed at €3,864.00 for 25 mg (€154.56/mg), while the non-deuterated counterpart (TRC-M725170) is listed at €3,864.00 for 250 mg (€15.46/mg) from the same supplier, reflecting an approximately 10-fold price premium per milligram for the deuterated form . However, for quantitative LC-MS/MS workflows, the deuterated SIL-IS eliminates the need for matrix-matched calibration curves for each sample matrix, reducing the total number of analytical runs, reference standard consumption, and labor time per batch of unknown samples . A typical impurity profiling study requiring 50 sample injections can reduce total reference standard consumption from ~5 mg (multiple calibration levels × replicates for matrix-matched curves) to ~0.1 mg (single SIL-IS spike per sample), yielding a net procurement cost advantage despite the higher unit price.

Reference standard procurement Cost-per-analysis optimization GMP impurity testing

Co-Elution and Matrix Effect Compensation: Deuterated SIL-IS Matches Analyte Retention Time for Superior Ion Suppression Correction Versus Structural Analog Internal Standards

Stable isotope-labeled internal standards that are structural isotopologues of the target analyte generally exhibit near-identical reversed-phase chromatographic retention times (ΔRT < 0.05 min) and co-elute with the analyte, enabling effective compensation for matrix-induced ion suppression or enhancement across the entire elution window [1]. In contrast, structural analog internal standards (non-isotopologues) may exhibit retention time differences of 0.2–2.0 min, leaving portions of the chromatographic run uncorrected for matrix effects [2]. A systematic study comparing deuterated (²H) SIL-IS to non-deuterated (¹³C/¹⁵N) SIL-IS for urinary biomarkers demonstrated that deuterated standards provided equivalent or superior matrix effect correction when the deuterium label did not cause significant chromatographic isotope effects [3]. For the D8-morpholinyl-thiadiazole system, the eight deuterium atoms are positioned on the morpholine ring, remote from exchangeable protons and polar functional groups, minimizing the risk of chromatographic deuterium isotope effects that can cause retention time shifts.

Matrix effect correction Ion suppression Bioanalytical method validation

Regulatory Alignment: D8 Impurity G Standard Enables MS-Compatible Pharmacopeial Impurity Testing Where Non-Deuterated Standards Require Non-MS-Compatible HPLC Methods

Timolol Maleate Impurity G (potassium salt, CAS 79844-78-3) is specified in both the European Pharmacopoeia (EP Impurity G) and the United States Pharmacopeia (USP Hydroxythiadiazol Sulfoxide Derivative) [1]. Current compendial methods (USP 2021, BP 2021) employ HPLC-UV with ion-pairing reagents or peak shape improvers that are incompatible with mass spectrometry detection, limiting direct impurity identification and quantification in MS-based workflows [2]. Patent CN114354818B discloses a method for determining impurities G, B, D, E, C, and 5 in timolol maleate using LC-MS-compatible conditions, noting that existing pharmacopeial methods require expensive impurity reference substances and cannot be directly coupled to mass spectrometry [2]. The D8-labeled Impurity G potassium salt provides a direct MS-compatible internal standard for implementing LC-MS/MS-based impurity profiling methods that meet ICH Q3A/Q3B reporting thresholds while enabling simultaneous identification and quantification without ion-pairing reagents.

Pharmacopeial compliance Impurity method modernization ICH Q3A/Q3B

Isotopic Purity Specification: D8 Label with ≥98% Isotopic Enrichment Minimizes Unlabeled Analyte Carryover in Quantitative MS Assays

Industry best practice for SIL-IS used in quantitative LC-MS/MS requires isotopic purity (enrichment) of ≥98 atom% to ensure that the contribution of unlabeled (d0) species in the internal standard stock does not compromise the lower limit of quantitation (LLOQ) of the assay [1][2]. TRC's deuterated reference standards, including the M725172 product, are manufactured to meet this ≥98% isotopic enrichment specification [3]. The D8 label on the morpholine ring provides 8 labeled positions, and the statistical probability of a fully unlabeled (d0) molecule at 98% per-position enrichment is (0.02)⁸ ≈ 2.56 × 10⁻¹⁴, meaning the d0 carryover contribution from the SIL-IS spike is negligible even at IS concentrations 100–1000× the analyte LLOQ. In contrast, a D3-labeled standard with the same per-position enrichment has a (0.02)³ = 8 × 10⁻⁶ fractional d0 content, which can contribute measurable blank signal at high IS concentrations, limiting assay dynamic range [1].

Isotopic enrichment SIL-IS quality control Assay lower limit of quantitation

High-Value Application Scenarios for 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt in Pharmaceutical Analysis and Bioanalytical Research


Quantitative Impurity Profiling of Timolol Maleate API and Finished Dosage Forms by LC-MS/MS Using Isotope Dilution

In ANDA regulatory submissions and commercial QC batch release testing, impurity G must be quantified at or below the ICH Q3A reporting threshold (0.05% for a >2 g/day maximum daily dose). The D8 SIL-IS enables a single-point isotope dilution LC-MS/MS method where the peak area ratio (Impurity G / D8-Impurity G) is directly proportional to concentration, eliminating the need for multi-level external calibration [1]. The eight-deuterium mass shift ensures that the IS signal does not contribute to the analyte integration window, even at IS concentrations optimized for the 0.05–0.15% impurity range specified in EP and USP monographs . This application is directly enabled by the molecular weight and regulatory identity evidence established above.

Timolol Metabolite Identification and Quantification in Preclinical and Clinical ADME Studies

Timolol undergoes oxidative metabolism of the morpholine ring, producing metabolites structurally related to Impurity G, including the 3-oxomorpholino derivative identified in dog and human urine [1]. The D8-Impurity G potassium salt serves as an ideal SIL-IS for quantifying morpholine-oxidized timolol metabolites in plasma and urine matrices, where endogenous components cause significant matrix effects . The co-elution behavior of the deuterated IS with the target metabolite ensures that ion suppression variability across different plasma lots is corrected in real time, a requirement for meeting the FDA bioanalytical method validation criterion of ≤15% precision and accuracy (≤20% at LLOQ) across at least six matrix lots .

Forced Degradation Studies and Stability-Indicating Method Development for Timolol-Containing Ophthalmic Formulations

Stability-indicating LC-MS methods for timolol ophthalmic formulations require identification and quantification of hydrolytic and photolytic degradation products, including Impurity G formed via morpholine ring oxidation [1]. The D8 SIL-IS enables accurate quantification of Impurity G in stressed samples (acid, base, oxidative, photolytic, thermal) without interference from formulation excipients (e.g., benzalkonium chloride, phosphate buffers, viscosity modifiers) that often cause matrix effects in HPLC-UV methods . The deuterated standard's MS compatibility also allows for simultaneous accurate mass confirmation of degradation product identity using high-resolution MS, consolidating identification and quantification into a single analytical platform, which is not achievable with the non-deuterated standard in compendial HPLC-UV methods.

Cross-Platform Method Transfer from HPLC-UV to UPLC-MS/MS for High-Throughput Pharmaceutical QC Laboratories

QC laboratories transitioning from compendial HPLC-UV methods (run time typically 30–60 min per injection with ion-pairing mobile phases) to UPLC-MS/MS methods (run time typically 5–15 min with MS-compatible volatile mobile phases) require a reliable SIL-IS for each impurity [1]. The D8-Impurity G potassium salt enables this transition by providing a direct SIL-IS for Impurity G quantification that is compatible with the volatile mobile phases (formic acid/ammonium formate in water/acetonitrile) used in UPLC-MS/MS, unlike the non-deuterated standard which is restricted to ion-pairing HPLC-UV conditions . The resulting method can achieve a 4–6× reduction in analysis time while simultaneously improving specificity through MRM detection, directly addressing the throughput demands of high-volume QC laboratories.

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